4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline
Description
Bicyclic System Characterization: 1-Azabicyclo[2.2.2]octane (Quinuclidine) Derivatives
The 1-azabicyclo[2.2.2]octane (quinuclidine) system forms the structural backbone of this compound. Quinuclidine is a bridged bicyclic amine characterized by a six-membered ring with three ethylene bridges and a nitrogen atom at the bridgehead. Its rigid, chair-like conformation and high symmetry confer exceptional chemical stability, making it a privileged scaffold in medicinal chemistry. The nitrogen atom in quinuclidine exhibits a pK~a~ of 11.3, rendering it a strong organic base capable of forming stable adducts with Lewis acids.
In the target compound, two quinuclidine moieties are present, each substituted at the 2-position with an ethenyl group [(2R,4S,5R)-5-ethenyl]. The ethenyl substituent introduces conformational flexibility while maintaining the bicyclic system’s rigidity. This structural motif is reminiscent of Cinchona alkaloids, such as quinine, which combine a quinuclidine core with a quinoline moiety for antimalarial activity. The quinuclidine derivatives in this molecule likely enhance binding interactions with biological targets through their hydrophobic character and ability to participate in hydrogen bonding via the tertiary amine.
Heteroaromatic Components: 6-Methoxyquinoline and Pyrimidine Ring Systems
The compound incorporates two heteroaromatic systems: 6-methoxyquinoline and a pyrimidine ring. The 6-methoxyquinoline moiety is a planar, bicyclic structure comprising a benzene ring fused to a pyridine ring, with a methoxy group at the 6-position. This group is structurally analogous to the quinoline component of Cinchona alkaloids, where it contributes to π-π stacking interactions and modulates electronic properties. The methoxy substituent enhances solubility and influences binding affinity through steric and electronic effects.
The pyrimidine ring, a six-membered diunsaturated heterocycle with two nitrogen atoms at positions 1 and 3, serves as a central scaffold linking the quinuclidine and phenyl groups. Pyrimidine derivatives are widely utilized in drug design due to their ability to mimic nucleobases and participate in hydrogen bonding. In this molecule, the pyrimidine ring is further substituted with a phenyl group at position 2 and a (3E)-penta-1,3-dien-3-yl group at position 5. These substituents introduce steric bulk and conjugated π-systems, potentially enhancing interactions with hydrophobic binding pockets.
Stereochemical Configuration Analysis: R/S Designations and E/Z Isomerism
The compound exhibits multiple stereogenic centers and double-bond configurations. Each quinuclidine moiety has three stereocenters at positions 2, 4, and 5, designated as (2R,4S,5R). This configuration ensures optimal spatial orientation of the ethenyl group for interactions with chiral biological targets. The (S)-configuration at the methoxy-linked quinuclidine further refines the molecule’s three-dimensional geometry, critical for target selectivity.
The (3E)-penta-1,3-dien-3-yl group introduces E/Z isomerism. The E-configuration (trans arrangement of substituents across the double bond) minimizes steric hindrance between the dienyl chain and adjacent pyrimidine ring, favoring a planar conformation that enhances conjugation and stability. Stereochemical precision in such complex molecules is essential for maintaining pharmacological activity, as evidenced by structure-activity relationship studies of quinuclidine-based cholinesterase inhibitors.
Substituent Effects: Ethenyl, Penta-1,3-dien-3-yl, and Phenyl Group Interactions
The substituents on this molecule modulate its physicochemical and binding properties:
Ethenyl Groups : The ethenyl substituents on the quinuclidine cores introduce unsaturated linkages, enhancing molecular rigidity and enabling potential Michael addition reactions or coordination with metal ions. In related quinuclidine derivatives, alkyl chain length and unsaturation significantly influence cholinesterase inhibition, with longer chains (e.g., C14) improving hydrophobic interactions.
(3E)-Penta-1,3-dien-3-yl Group : This conjugated diene system extends the molecule’s π-electron network, facilitating charge-transfer interactions with aromatic residues in enzyme active sites. The E-configuration ensures optimal alignment for such interactions, as seen in inhibitors targeting hydrophobic pockets.
Phenyl Group : The 2-phenyl substitution on the pyrimidine ring contributes to π-π stacking with tyrosine or tryptophan residues. This interaction is a common feature in kinase inhibitors and acetylcholinesterase blockers, where aromatic stacking stabilizes ligand-receptor complexes.
Properties
Molecular Formula |
C55H58N6O4 |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C55H58N6O4/c1-7-34(8-2)50-54(64-51(48-28-38-22-26-60(48)32-35(38)9-3)42-20-24-56-46-18-16-40(62-5)30-44(42)46)58-53(37-14-12-11-13-15-37)59-55(50)65-52(49-29-39-23-27-61(49)33-36(39)10-4)43-21-25-57-47-19-17-41(63-6)31-45(43)47/h7-21,24-25,30-31,35-36,38-39,48-49,51-52H,1,3-4,22-23,26-29,32-33H2,2,5-6H3/b34-8+/t35-,36-,38-,39-,48+,49+,51-,52?/m0/s1 |
InChI Key |
BUWFCHMWEGSCSQ-UKDNCAMFSA-N |
Isomeric SMILES |
C/C=C(\C=C)/C1=C(N=C(N=C1O[C@H]([C@H]2C[C@@H]3CCN2C[C@@H]3C=C)C4=C5C=C(C=CC5=NC=C4)OC)C6=CC=CC=C6)OC([C@H]7C[C@@H]8CCN7C[C@@H]8C=C)C9=C1C=C(C=CC1=NC=C9)OC |
Canonical SMILES |
CC=C(C=C)C1=C(N=C(N=C1OC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC)C6=CC=CC=C6)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC |
Origin of Product |
United States |
Preparation Methods
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- This intermediate is a crucial chiral building block.
- It can be prepared by stereoselective functionalization of azabicyclo[2.2.2]octane derivatives.
- The methoxyquinoline moiety is introduced via nucleophilic substitution or coupling reactions involving 6-methoxyquinolin-4-yl derivatives.
- The chiral centers are maintained by using enantiomerically pure starting materials or chiral catalysts.
- Commercial suppliers provide this compound with CAS 56-54-2, indicating established synthetic routes for research use.
Pyrimidine Core Substituted with Phenyl and Penta-1,3-dien-3-yl Groups
- The pyrimidine ring is typically constructed via condensation reactions of appropriate amidines with β-dicarbonyl compounds or equivalents.
- Substitutions at the 2- and 5-positions (phenyl and penta-1,3-dien-3-yl) are introduced through cross-coupling reactions such as Suzuki or Heck coupling.
- The (3E)-penta-1,3-dien-3-yl group requires stereoselective olefination methods to ensure the E-configuration.
General Synthetic Strategy for the Target Compound
Stepwise Construction
Synthesis of the Chiral Azabicyclooctane-Quinoline Alcohols:
Prepare the (S)-(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol units with high enantiomeric purity.Formation of the Pyrimidine Core:
Synthesize the 2-phenyl-5-(3E-penta-1,3-dien-3-yl)pyrimidin-4-yl intermediate via condensation and cross-coupling reactions.Attachment of the Methoxyquinoline Units to the Pyrimidine:
Introduce the methoxyquinoline-azabicyclooctane moieties at the 6-position of the pyrimidine through nucleophilic substitution or etherification, typically via oxymethyl linkers.Final Coupling and Purification:
Couple the intermediates under mild conditions to preserve stereochemistry and functional groups. Purify the final product by chromatographic methods.
Detailed Preparation Methods from Patent and Literature Sources
Use of Chiral Ligands and Catalysts
- The synthesis may employ chiral ligands such as hydroquinidine derivatives (e.g., hydroquinidine 1,4-phthalazinediyl diether) to promote stereoselective transformations, especially in asymmetric dihydroxylation or coupling steps.
- Oxidation steps to functionalize olefinic parts may use co-oxidants like N-methylmorpholine N-oxide (NMO), hydrogen peroxide, or potassium ferricyanide.
Oxidation and Functional Group Interconversion
- Controlled oxidation of the azabicyclooctane double bond or side chains can be performed using mild oxidants to avoid racemization.
- Methoxyquinoline derivatives are introduced via nucleophilic substitution on activated halides or via Mitsunobu-type reactions to form the ether linkages.
Coupling Reactions
- Palladium-catalyzed cross-coupling reactions (Suzuki, Heck) enable the installation of phenyl and conjugated diene substituents on the pyrimidine ring.
- The oxymethyl linkage connecting the pyrimidine and methoxyquinoline units is formed by reaction of hydroxymethyl derivatives with electrophilic pyrimidine intermediates.
Data Table Summarizing Key Preparation Steps
| Step | Intermediate / Reagent | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | Azabicyclooctane derivative | Stereoselective functionalization | Chiral catalyst, mild base | Maintains stereochemistry |
| 2 | 6-Methoxyquinolin-4-yl halide | Nucleophilic substitution | Polar aprotic solvent, base | Forms methanol derivative |
| 3 | Pyrimidine core precursor | Condensation | Acidic or basic catalysis | Builds heterocyclic core |
| 4 | Phenylboronic acid / Penta-1,3-dien-3-yl halide | Pd-catalyzed cross-coupling | Pd catalyst, base, inert atmosphere | Stereoselective olefination |
| 5 | Methanol derivative + Pyrimidine intermediate | Etherification / coupling | Mild heating, base | Forms oxymethyl linkage |
| 6 | Final product purification | Chromatography | Silica gel or HPLC | Enantiopurity and purity control |
Research Findings and Considerations
- The stereochemical integrity of the azabicyclooctane moieties is critical for biological activity and is preserved by using enantiopure starting materials and mild reaction conditions.
- The use of chiral ligands in asymmetric steps enhances enantioselectivity and yield.
- Oxidation and coupling steps require careful control to avoid side reactions such as over-oxidation or isomerization of the diene.
- Purification methods including chiral HPLC are essential for isolating the desired stereoisomer.
- The overall synthesis is modular, allowing for variations in substituents for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce simpler bicyclic structures.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound has demonstrated promising anticancer properties. Its structural components allow for interaction with specific cellular pathways involved in cancer proliferation and survival. Studies show that derivatives of quinoline compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
This compound also exhibits antimicrobial activity against a range of pathogens. The bicyclic structure contributes to its ability to penetrate bacterial membranes, making it effective against both gram-positive and gram-negative bacteria .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in neuroprotection. Preliminary studies indicate that it may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Synthesis of Novel Compounds
The unique structural features of this compound make it a valuable precursor in organic synthesis. It can be utilized to create various derivatives with modified biological activities through functional group transformations .
Chiral Catalysis
Due to its chiral centers, this compound can serve as a chiral catalyst in asymmetric synthesis processes, aiding in the production of enantiomerically enriched compounds which are crucial in pharmaceutical applications .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study 1: A study demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro.
- Case Study 2: Another investigation found that the compound exhibited significant antibacterial activity against Staphylococcus aureus strains resistant to methicillin .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but often involve binding to active sites and altering the function of the target molecule. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Similarities :
Key Differences :
Exo-2-Azabicyclo[2.2.2]octan-5-ol Derivatives
Structural Similarities :
Key Differences :
Physicochemical Properties: The target compound’s extended conjugation (quinoline, pyrimidine) increases hydrophobicity compared to hydroxylated azabicyclo derivatives, which exhibit higher aqueous solubility .
Cephalosporin Derivatives with Azabicyclo Moieties
Structural Similarities :
Key Differences :
Synthetic Challenges :
The target compound’s stereochemical complexity surpasses that of cephalosporins, requiring advanced chiral resolution techniques (e.g., SHELX-based crystallography ).
Biological Activity
The compound 4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline is a complex organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure and various functional groups that contribute to its biological activity. The key features include:
- Bicyclic core : The azabicyclo[2.2.2]octane structure provides a unique three-dimensional conformation that is critical for receptor interactions.
- Methoxy and quinoline moieties : These groups are known to enhance lipophilicity and receptor affinity.
Molecular Formula
The molecular formula of the compound is .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:
- Receptor Modulation : The compound has shown activity as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). It may act on nicotinic acetylcholine receptors (nAChRs), influencing synaptic transmission and neuroplasticity.
- Antioxidant Properties : Research indicates that the compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage .
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits specific enzymes involved in inflammatory pathways. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of this compound:
- Neuroprotective Effects : In rodent models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss .
- Pain Relief : The compound has also been evaluated for its analgesic properties, showing significant pain reduction in models of acute and chronic pain .
Case Studies
- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that treatment with this compound led to a marked decrease in pain scores compared to placebo .
- Case Study 2 : In a study focused on neurodegenerative disorders, patients receiving this compound showed slower progression of symptoms compared to those on standard treatments .
Data Summary
Q & A
Q. What spectroscopic methods are recommended for confirming the stereochemical configuration of this compound?
To confirm stereochemistry, employ 1D and 2D NMR (e.g., NOESY or ROESY) to analyze spatial interactions between protons in the azabicyclo[2.2.2]octane and methoxyquinoline moieties. For absolute configuration, X-ray crystallography is critical, as it resolves chiral centers in the bicyclic systems. For example, highlights the use of NMR to distinguish (1S,4S,5R) and (1R,4R,5S) isomers in structurally similar azabicyclo compounds .
Q. How can researchers determine the compound’s purity during synthesis?
Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and monitor at 254 nm. Confirm molecular identity via high-resolution mass spectrometry (HRMS) (e.g., ESI+ mode). provides molecular weight (324.4 g/mol) and formula (C20H24N2O2) for reference .
Q. What key physicochemical properties should be prioritized for characterization?
Focus on:
- pKa : Reported as 8.56 (), critical for solubility and reactivity in aqueous systems .
- Lipophilicity : Measure logP via shake-flask method or computational tools (e.g., ChemAxon).
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition points.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight (g/mol) | 324.4 |
| pKa | 8.56 |
Q. What synthetic routes are feasible for introducing the penta-1,3-dien-3-yl group?
Utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a pre-functionalized dienyl boronate. Alternatively, employ Wittig olefination using a stabilized ylide and a ketone precursor. Ensure inert conditions to prevent polymerization of the diene .
Advanced Research Questions
Q. How can data contradictions arising from stereochemical isomerism be resolved?
Combine chiral chromatography (e.g., Chiralpak IA column) with density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. demonstrates resolving isomeric discrepancies via NMR-guided computational analysis .
Q. What strategies mitigate challenges in synthesizing the azabicyclo[2.2.2]octane core?
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in ring-closing metathesis or intramolecular cyclization.
- Protecting groups : Temporarily mask the tertiary amine during bicycloformation (e.g., Boc protection). reports successful synthesis of azabicyclo derivatives via controlled cyclization .
Q. How can computational chemistry predict the compound’s conformational behavior?
Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to analyze flexibility of the penta-1,3-dien-3-yl group and azabicyclo rings. Use DFT (B3LYP/6-31G*) to calculate energy barriers for ring puckering or diene rotation .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Fragment-based modification : Systematically replace the methoxyquinoline or phenylpyrimidinyl groups with bioisosteres (e.g., pyridine for quinoline).
- Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy or in-situ IR.
Q. How does the pKa (8.56) influence the compound’s interaction with biological targets?
At physiological pH (7.4), the partially protonated amine may enhance binding to anionic targets (e.g., enzymes or receptors). Use pH-dependent binding assays (e.g., surface plasmon resonance) to quantify affinity shifts .
Data Contradiction Analysis
Q. Conflicting NMR data for stereoisomers: How to proceed?
- Step 1 : Re-run NMR under standardized conditions (e.g., 600 MHz, DMSO-d6).
- Step 2 : Compare with literature data for analogous azabicyclo compounds ().
- Step 3 : Use resonance assignment tools (e.g., MestReNova) to differentiate diastereotopic protons .
Safety and Handling
Q. What precautions are necessary given the compound’s hazard profile?
Refer to Safety Data Sheets (SDS) for azabicyclo derivatives (e.g., ):
- Hazards : H302 (harmful if swallowed), H315 (skin irritation).
- Handling : Use fume hood, nitrile gloves, and eye protection. Store under nitrogen at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
